

Alfaxalone Anesthesia for Preclinical Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Alfaxalone
Cat. No.:	B1662665

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfaxalone is a neuroactive steroid anesthetic agent that enhances the activity of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor in the central nervous system, leading to hypnosis and muscle relaxation.^{[1][2]} Its favorable pharmacokinetic profile, characterized by rapid induction, short duration of action, and minimal cumulative effects, makes it a valuable tool for anesthesia in non-invasive imaging studies such as Magnetic Resonance Imaging (MRI) and Computed Tomography (CT) in laboratory animals.^{[2][3]} This document provides detailed application notes and protocols for the use of **alfaxalone** in these settings.

Advantages of Alfaxalone for Imaging Studies

- Rapid and Smooth Induction: **Alfaxalone** provides a fast onset of anesthesia, facilitating efficient workflow in busy imaging facilities.^[4]
- Stable Cardiovascular and Respiratory Function: When used at clinically recommended doses, **alfaxalone** has minimal impact on cardiovascular parameters, which is crucial for obtaining accurate physiological data during imaging.^[3] However, respiratory depression can occur, especially with rapid intravenous administration, so careful monitoring is essential.^[5]

- **Rapid Recovery:** The fast metabolism of **alfaxalone** allows for quick recovery of animals post-imaging, enabling prompt return to normal physiological status.[4] This is particularly advantageous for longitudinal studies requiring repeated imaging sessions.
- **Versatility in Administration:** **Alfaxalone** can be administered intravenously (IV) for induction and maintained via intermittent boluses or continuous rate infusion (CRI), offering flexibility to suit the duration of the imaging procedure.[2][5] Intramuscular (IM) administration is also an option for sedation or induction, especially in species where IV access is challenging.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for **alfaxalone** use in common laboratory animal species for imaging procedures.

Table 1: Alfaxalone Dosages for Anesthesia Induction

Species	Route	Premedication Status	Induction Dose (mg/kg)	Reference(s)
Dog	IV	Unpremedicated	1.5 - 4.5	[5]
IV	Premedicated	0.5 - 3.0	[5]	
IM	-	5.0 - 10.0	[6]	
Cat	IV	Unpremedicated	2.2 - 9.7	[5]
IV	Premedicated	3.0 - 4.0	[5]	
Rabbit	IM	-	2.5 - 5.0	
Mouse (for Micro-CT)	IP (in combination with Dexmedetomidine)	-	30 - 60 (Alfaxalone) + 0.3 - 0.5 (Dexmedetomidine)	[7]

Table 2: Alfaxalone Dosages for Anesthesia Maintenance

Species	Route	Method	Maintenance Dose	Reference(s)
Dog	IV	Intermittent Bolus (premedicated)	1.2 - 1.4 mg/kg every 6-8 min	[5]
IV	Continuous Rate Infusion (CRI)	0.16 - 0.2 mg/kg/min	[5]	
Cat	IV	Intermittent Bolus (premedicated)	1.1 - 1.3 mg/kg every 7-8 min	[5]
IV	Continuous Rate Infusion (CRI)	0.12 - 0.2 mg/kg/min	[5]	
Rat	IV	Continuous Rate Infusion (CRI) with Ketamine-Xylazine	10 mg/kg/h	[8]

Table 3: Physiological Parameters and Recovery Times

Species	Anesthetic Protocol	Heart Rate	Blood Pressure	Respiratory Rate	Recovery Time (to sternal recumbency)	Reference(s)
Dog	Alfaxalone TIVA (acepromazine premed)	Well-maintained	Hypotension in 21% of dogs	Apnea (>60s) in 11.6% of dogs	75 min (median)	[1]
Dog	Alfaxalone IM (4 mg/kg)	Increase from baseline	Decrease in MAP	-	-	[9]
Dog	Alfaxalone induction, sevoflurane maintenance	-	-	-	Poorer late recovery scores compared to propofol induction	[10] [11]
Mouse	Alfaxalone/ Dexmedetomidine for Micro-CT	Stable	-	Stable (100-120 brpm)	~30 min (with atipamezole reversal)	[7]

Experimental Protocols

Protocol 1: Alfaxalone Anesthesia for Canine MRI Scan (Total Intravenous Anesthesia - TIVA)

1. Pre-anesthetic Preparation:

- Fast the dog for 8-12 hours (water ad libitum).
- Perform a thorough physical examination and obtain baseline physiological parameters (heart rate, respiratory rate, temperature, blood pressure).
- Place an intravenous catheter in a cephalic or saphenous vein.

2. Premedication:

- Administer a premedication cocktail to reduce anxiety and the required dose of **alfaxalone**. A common combination is an opioid (e.g., methadone 0.2 mg/kg IM) and/or a sedative like acepromazine (0.03 mg/kg IM).[1][4]

3. Anesthetic Induction:

- Administer **alfaxalone** intravenously to effect, typically in the range of 1.0 - 2.0 mg/kg for a premedicated dog.[5] Titrate the dose slowly over 60 seconds until oro-tracheal intubation is possible.

4. Anesthesia Maintenance (CRI):

- Once the animal is intubated and connected to a breathing circuit delivering 100% oxygen, commence a continuous rate infusion of **alfaxalone**.
- Start the CRI at a rate of 0.1 mg/kg/min (6 mg/kg/hr) and adjust based on the depth of anesthesia, monitored by parameters such as palpebral reflex, muscle tone, and response to stimuli.[5]

5. Monitoring:

- Continuously monitor vital signs including:
- Heart rate and rhythm (ECG)
- Respiratory rate and end-tidal CO₂ (capnography)
- Oxygen saturation (pulse oximetry)
- Arterial blood pressure (invasive or non-invasive)
- Body temperature (rectal probe) and provide thermal support.

6. Recovery:

- Upon completion of the MRI scan, discontinue the **alfaxalone** infusion.
- Continue to provide 100% oxygen until the animal exhibits a strong swallowing reflex and is able to maintain sternal recumbency.
- Monitor closely during the recovery period for any signs of excitement or dysphoria.[10][11] Provide a quiet and calm environment.

Protocol 2: Alfaxalone/Dexmedetomidine Anesthesia for Murine Micro-CT Scan

1. Anesthetic Agent Preparation:

- Prepare a fresh solution of **alfaxalone** and dexmedetomidine in sterile saline. For example, a combination of 40 mg/kg **alfaxalone** and 0.5 mg/kg dexmedetomidine has been shown to be effective.[\[7\]](#)

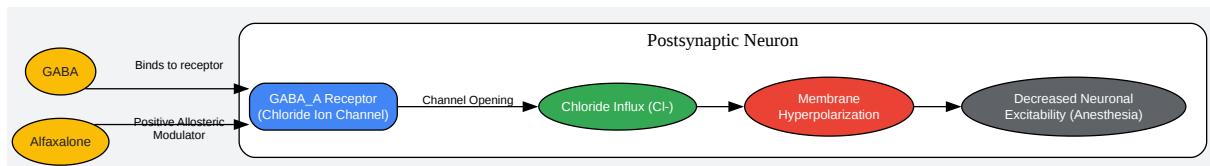
2. Anesthetic Induction:

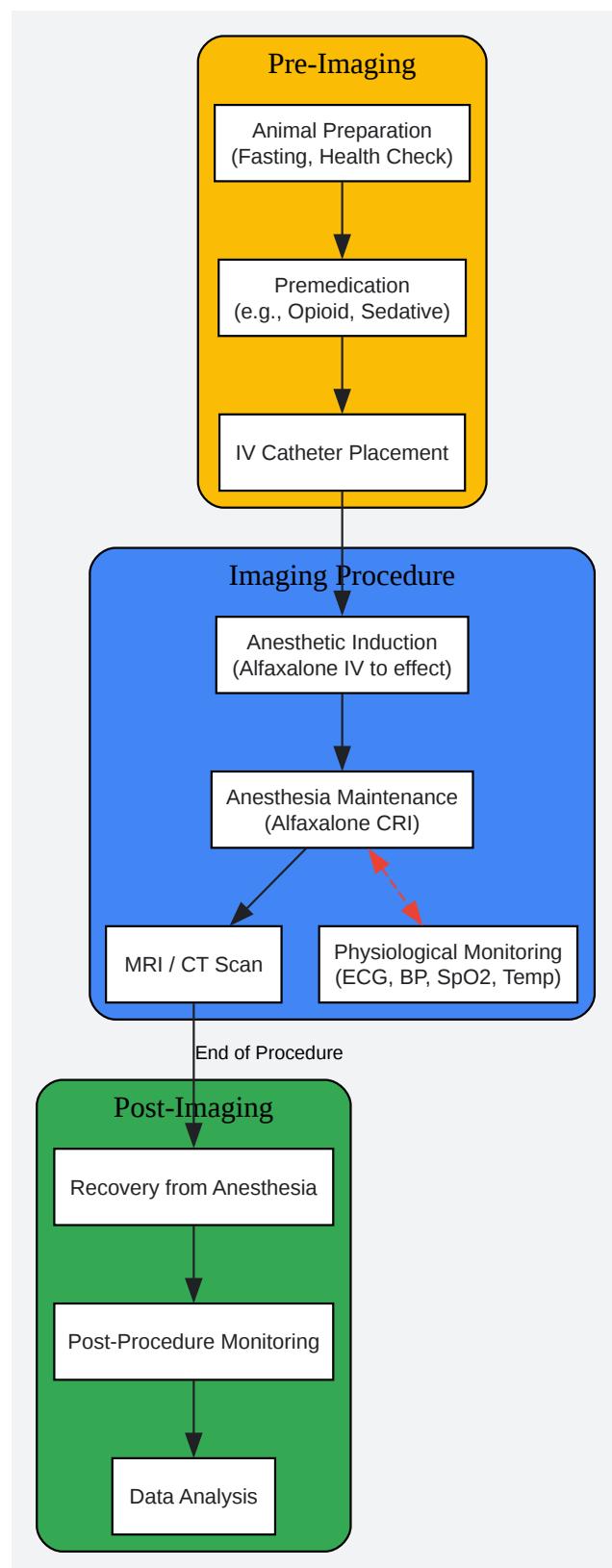
- Administer the anesthetic cocktail via intraperitoneal (IP) injection.
- Monitor the mouse for loss of the pedal withdrawal reflex to confirm the onset of surgical anesthesia, which typically occurs within 2-3 minutes.[\[7\]](#)

3. Imaging Procedure:

- Once the desired level of anesthesia is achieved, position the mouse in the micro-CT scanner.
- This protocol should provide a stable plane of anesthesia for approximately 30 minutes.[\[7\]](#)

4. Monitoring:


- Monitor the respiratory rate throughout the procedure. A stable breathing rate of 100-120 breaths per minute is desirable.[\[7\]](#)
- Maintain body temperature using a heating pad or other warming device.


5. Reversal and Recovery:

- Following the imaging session, administer atipamezole (an alpha-2 antagonist) to reverse the sedative effects of dexmedetomidine.
- Place the mouse in a warm, quiet environment and monitor until it is fully recovered and mobile.

Visualizations

Alfaxalone Mechanism of Action at the GABAA Receptor

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clinical measurements performed during alfaxalone total intravenous anaesthesia for radiography and neurophysiological investigations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VASG Alfaxalone [vasg.org]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. scispace.com [scispace.com]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. The pharmacological effects of the anesthetic alfaxalone after intramuscular administration to dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Alfaxalone and Dexmedetomidine as an Alternative to Gas Anesthesia for Micro-CT Lung Imaging in a Bleomycin-Induced Pulmonary Fibrosis Murine Model [frontiersin.org]
- 8. Continuous Rate Infusion of Alfaxalone during Ketamine–Xylazine Anesthesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of intramuscular alfaxalone and its echocardiographic, cardiopulmonary and sedative effects in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the quality of the recovery after administration of propofol or alfaxalone for induction of anaesthesia in dogs anaesthetized for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Alfaxalone Anesthesia for Preclinical Imaging: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662665#using-alfaxalone-for-anesthesia-in-imaging-studies-mri-ct>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com